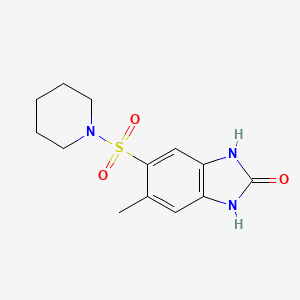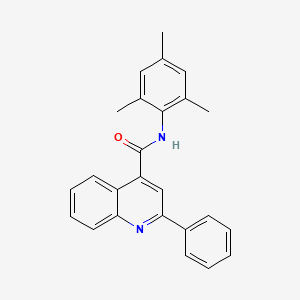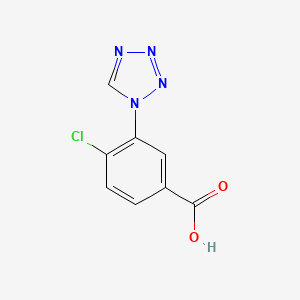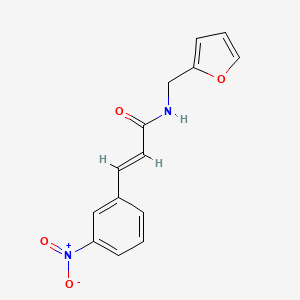![molecular formula C20H21NO3 B4700785 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone](/img/structure/B4700785.png)
2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone
説明
2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone, also known as MCC950, is a small molecule inhibitor that is widely used in scientific research. MCC950 is a potent inhibitor of NLRP3 inflammasome, which is a key component of the innate immune system. The NLRP3 inflammasome is involved in the regulation of inflammatory responses, and its dysregulation has been linked to a number of diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
作用機序
2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone inhibits the activation of the NLRP3 inflammasome by binding to the NLRP3 protein. The NLRP3 protein is a sensor that detects various danger signals, such as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, the NLRP3 protein recruits the adaptor protein ASC and the effector protein caspase-1, which cleaves pro-IL-1β and pro-IL-18 into their active forms. This compound inhibits the recruitment of ASC to the NLRP3 protein, thereby preventing the activation of caspase-1 and the production of IL-1β and IL-18.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to reduce the production of IL-1β and IL-18 in vitro and in vivo. This compound has also been shown to reduce the production of amyloid beta in vitro and in vivo. In addition, this compound has been shown to reduce the severity of experimental autoimmune encephalomyelitis in mice.
実験室実験の利点と制限
2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone has several advantages for lab experiments. First, this compound is a potent inhibitor of NLRP3 inflammasome, which makes it an excellent tool for studying the role of NLRP3 inflammasome in various diseases. Second, this compound has been shown to have a low toxicity in vitro and in vivo, which makes it a safe tool for studying the role of NLRP3 inflammasome in various diseases. Third, this compound is commercially available, which makes it easily accessible for researchers.
However, there are also some limitations for lab experiments using this compound. First, this compound has a relatively short half-life, which means that it needs to be administered frequently to maintain its inhibitory effect on the NLRP3 inflammasome. Second, this compound has a relatively low solubility in water, which can make it difficult to work with in some experiments. Third, this compound has a relatively high cost, which can limit its use in some experiments.
将来の方向性
There are several future directions for the use of 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone in scientific research. First, this compound could be used to study the role of NLRP3 inflammasome in other diseases, such as cancer and cardiovascular disease. Second, this compound could be used to study the mechanism of action of other small molecule inhibitors of NLRP3 inflammasome. Third, this compound could be used to develop new therapeutics for diseases that are associated with dysregulation of NLRP3 inflammasome. Fourth, this compound could be used to develop new diagnostic tools for diseases that are associated with dysregulation of NLRP3 inflammasome.
科学的研究の応用
2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone has been extensively used in scientific research to study the role of NLRP3 inflammasome in various diseases. For example, this compound has been shown to reduce the production of IL-1β and IL-18, which are pro-inflammatory cytokines that are produced by the NLRP3 inflammasome. This compound has also been shown to reduce the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis. In addition, this compound has been shown to reduce the production of amyloid beta, a protein that is involved in the development of Alzheimer's disease.
特性
IUPAC Name |
(2Z)-2-[[4-(3-methoxyphenoxy)anilino]methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-23-18-6-4-7-19(13-18)24-17-11-9-16(10-12-17)21-14-15-5-2-3-8-20(15)22/h4,6-7,9-14,21H,2-3,5,8H2,1H3/b15-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYKSQYRRHWEQF-PFONDFGASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC=C(C=C2)NC=C3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)OC2=CC=C(C=C2)N/C=C\3/CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B4700712.png)


![1-benzyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4700727.png)

![N-[4-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B4700758.png)
![ethyl 2-[({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4700763.png)
![4-methoxy-N-{[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4700769.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4700770.png)
![ethyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate](/img/structure/B4700775.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethylphenyl)urea](/img/structure/B4700789.png)

![1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4700797.png)
